molecular formula C22H18ClN3O4 B13375989 Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13375989
M. Wt: 423.8 g/mol
InChI Key: KCVZRVYPEFOUFU-UHFFFAOYSA-N
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Description

Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that features a unique structure combining various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

Methyl 3-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes an imidazo-pyridine moiety, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C22H18ClN3O4
  • Molecular Weight : 423.853 g/mol

Structural Characteristics

The compound's structure can be summarized as follows:

\text{Methyl 3 6 chloro 2 4 hydroxy 3 methoxyphenyl imidazo 1 2 a pyridin 3 yl amino}benzoate}

This structure is characterized by the presence of:

  • A methyl ester group.
  • A chloro-substituted imidazo-pyridine ring.
  • Hydroxy and methoxy groups on the phenyl ring.

Research indicates that compounds with imidazo-pyridine structures often exhibit various biological activities, including:

  • Antitumor Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds revealed their efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The presence of halogen and hydroxyl groups in the structure may enhance antimicrobial activity. Research has documented compounds with similar functional groups exhibiting significant antibacterial and antifungal effects .

Case Studies

  • Antitumor Efficacy : In a study evaluating the antitumor effects of related imidazo-pyridine derivatives, it was found that these compounds inhibited growth in multiple cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth .
  • Antimicrobial Activity : A series of benzimidazole derivatives were synthesized and tested against various microbial strains. Compounds with structural similarities to this compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans .

Summary of Biological Activities

Activity TypeRelated CompoundsEffects ObservedReferences
AntitumorImidazo-pyridine derivativesGrowth inhibition in cancer cell lines
AntimicrobialBenzimidazole derivativesInhibition of bacterial and fungal growth

Structure-Activity Relationship (SAR)

Compound StructureKey ModificationsBiological Activity
Imidazo-pyridine coreHalogen substitutionEnhanced antitumor activity
Hydroxy and methoxy groups on phenyl ringIncreased solubilityImproved antimicrobial properties

Properties

Molecular Formula

C22H18ClN3O4

Molecular Weight

423.8 g/mol

IUPAC Name

methyl 3-[[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate

InChI

InChI=1S/C22H18ClN3O4/c1-29-18-11-13(6-8-17(18)27)20-21(26-12-15(23)7-9-19(26)25-20)24-16-5-3-4-14(10-16)22(28)30-2/h3-12,24,27H,1-2H3

InChI Key

KCVZRVYPEFOUFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=CC(=C4)C(=O)OC)O

Origin of Product

United States

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